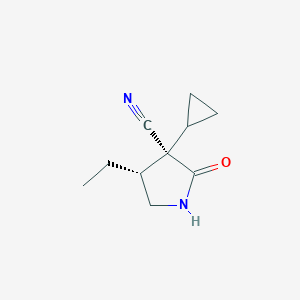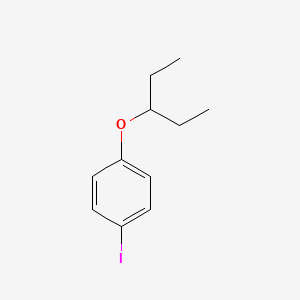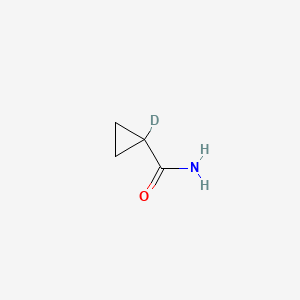
1-Deuteriocyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deuteriocyclopropanecarboxamide is a deuterated derivative of cyclopropanecarboxamide. Deuterium, a stable isotope of hydrogen, replaces one of the hydrogen atoms in the cyclopropane ring, resulting in a compound with unique properties. This modification can influence the compound’s chemical behavior, making it valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 1-Deuteriocyclopropanecarboxamide involves several steps. One common method is the deuteration of cyclopropanecarboxamide using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Deuteriocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Deuteriocyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and metabolic pathways.
Medicine: Deuterated compounds like this compound are explored for their potential therapeutic benefits, such as improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mecanismo De Acción
The mechanism of action of 1-Deuteriocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Deuteriocyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide: The non-deuterated parent compound, which has different chemical and biological properties due to the absence of deuterium.
Deuterated analogs: Other deuterated derivatives of cyclopropane compounds, which may have varying degrees of deuterium incorporation and different properties.
The uniqueness of this compound lies in its specific deuterium substitution, which can influence its reactivity, stability, and biological activity in ways that are distinct from its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
86.11 g/mol |
Nombre IUPAC |
1-deuteriocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i3D |
Clave InChI |
AIMMVWOEOZMVMS-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C1(CC1)C(=O)N |
SMILES canónico |
C1CC1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
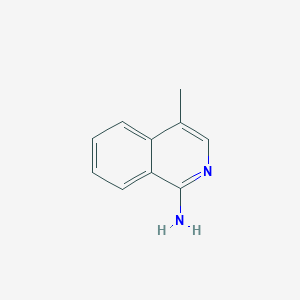
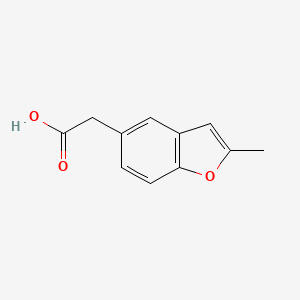
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
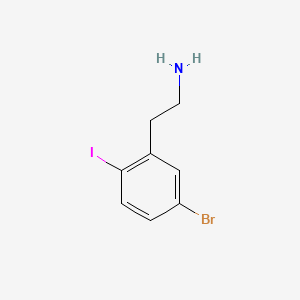
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
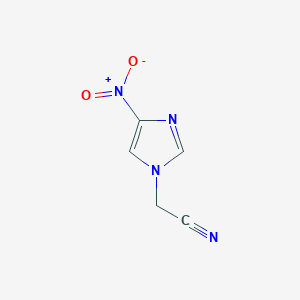
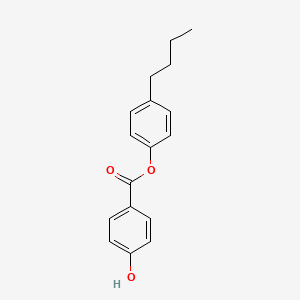
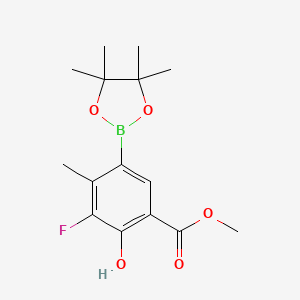
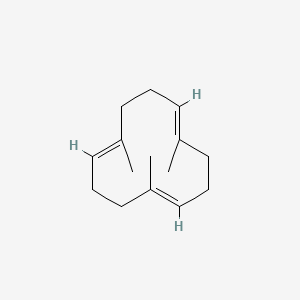
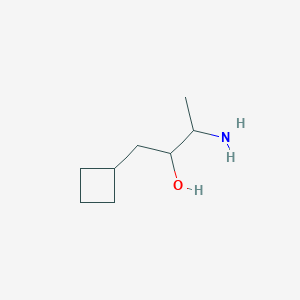
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
